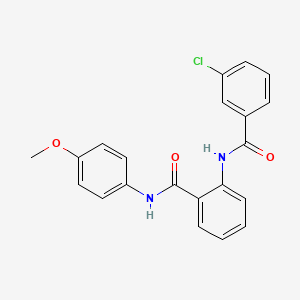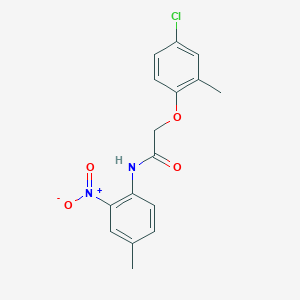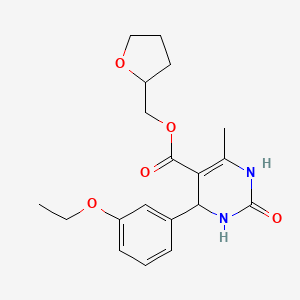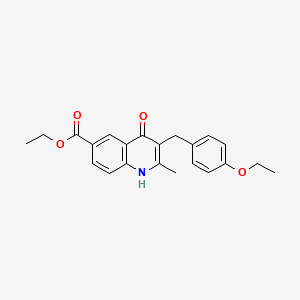![molecular formula C28H28N2OS B5120165 [3-Amino-4-(2-methylpropyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-phenylphenyl)methanone](/img/structure/B5120165.png)
[3-Amino-4-(2-methylpropyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-phenylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Amino-4-(2-methylpropyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-phenylphenyl)methanone is an organic compound with a complex structure that includes a quinoline core, a thieno ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-4-(2-methylpropyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-phenylphenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a quinoline derivative with a thieno compound under specific conditions to form the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in large reactors. The exact methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
[3-Amino-4-(2-methylpropyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-phenylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline or thieno rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, [3-Amino-4-(2-methylpropyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-phenylphenyl)methanone can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments due to its ability to form stable, colored complexes.
Mechanism of Action
The mechanism of action of [3-Amino-4-(2-methylpropyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-phenylphenyl)methanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, where it can exert its effects by either activating or inhibiting the target’s function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone
- 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone
- 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone
Uniqueness
What sets [3-Amino-4-(2-methylpropyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-phenylphenyl)methanone apart from similar compounds is its specific substituents, which can influence its reactivity and interactions with biological targets. The presence of the 2-methylpropyl group, in particular, can affect its binding affinity and selectivity.
Properties
IUPAC Name |
[3-amino-4-(2-methylpropyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2OS/c1-17(2)16-22-21-10-6-7-11-23(21)30-28-24(22)25(29)27(32-28)26(31)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h3-5,8-9,12-15,17H,6-7,10-11,16,29H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSUNQVARSXYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C2C(=C(SC2=NC3=C1CCCC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5120084.png)
![methyl 2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B5120097.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120108.png)
![2-(4-hydroxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B5120109.png)
![N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE](/img/structure/B5120112.png)
![N-(1,3-benzothiazol-2-yl)-2-[3-(hydroxymethyl)pyridin-1-ium-1-yl]acetamide;chloride](/img/structure/B5120119.png)
![N-[[5-[2-(3-bromoanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methylbenzamide](/img/structure/B5120122.png)
![(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5120127.png)
![N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5120146.png)


![10-(4-chlorophenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5120178.png)

